

GSK-843 target selectivity and specificity

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An In-depth Technical Guide to the Target Selectivity and Specificity of GSK-843

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target selectivity, specificity, and mechanism of action of **GSK-843**, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The information is compiled from foundational studies to offer a detailed resource for professionals in the field of drug discovery and development.

Executive Summary

GSK-843 is a small molecule inhibitor identified as a highly potent and selective agent against RIPK3, a key serine/threonine kinase involved in the regulation of necroptosis, a form of programmed cell death. While demonstrating high specificity for RIPK3 with minimal cross-reactivity against other kinases, its therapeutic development has been hampered by a concentration-dependent, on-target toxicity that induces apoptosis. This guide details the quantitative measures of its potency and selectivity, the experimental methods used for its characterization, and its role within the necroptosis signaling pathway.

Target Profile and Potency

GSK-843 is a Type I, ATP-competitive kinase inhibitor that binds to the active (DFG-in) conformation of the RIPK3 kinase domain.[1][2] Its primary molecular target is Receptor-Interacting Protein Kinase 3 (RIPK3).[3][4][5] The compound demonstrates potent inhibition of RIPK3 in biochemical assays.



Table 1: Quantitative Potency of GSK-843 Against RIPK3

Parameter	Value (nM)	Description
Binding Affinity (IC₅o)	8.6	Concentration required to displace 50% of a competitive ligand from the RIPK3 kinase domain.[3][4][5][6]
Kinase Inhibition (IC50)	6.5	Concentration required to inhibit 50% of the enzymatic activity of the RIPK3 kinase.[3] [4][5]

In cellular assays, **GSK-843** effectively blocks necroptosis induced by stimuli such as TNF- α , but with a notable rightward shift in potency compared to biochemical assays.[7] It inhibits TNF-induced necroptosis in human HT-29 cells and primary human neutrophils.[7][8]

Selectivity and Specificity Profile

GSK-843 is characterized by its high degree of selectivity for RIPK3. Kinase panel screening has confirmed its specificity, a critical attribute for a research tool and potential therapeutic agent.

Table 2: Kinase Selectivity Data

Assay Type	Panel Size	GSK-843 Concentration	Results
Kinase Panel Screen	~300 kinases	1 μΜ	Selective for RIPK3 with minimal cross- reactivity observed.[8]

A significant aspect of **GSK-843**'s specificity is its paradoxical "on-target" toxicity. At concentrations above 3 μ M, **GSK-843** induces apoptosis.[1][2][3] This is not due to off-target kinase inhibition but rather a consequence of binding to RIPK3. The binding of the inhibitor is believed to cause a conformational change in RIPK3 that facilitates the recruitment of RIPK1 and FADD, leading to the activation of Caspase-8 and the initiation of the apoptotic cascade.[1] [9][10] This pro-apoptotic effect has limited the in vivo applications of **GSK-843**.[1]



Signaling Pathway and Mechanism of Action

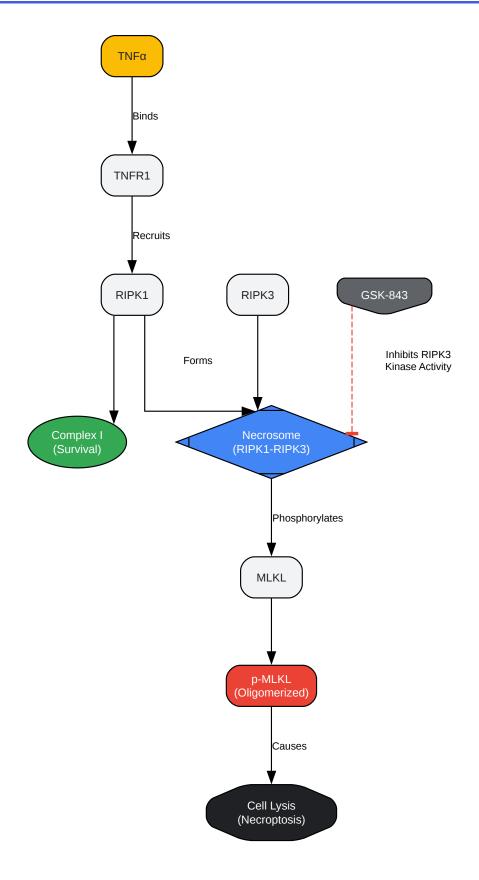
GSK-843 inhibits necroptosis by directly targeting the kinase activity of RIPK3. Necroptosis is a regulated cell death pathway initiated by stimuli like TNF- α , particularly when apoptosis is inhibited.

Mechanism:

- Stimulus: TNF-α binds to its receptor, TNFR1.
- Complex I Formation: A signaling complex forms, which can lead to cell survival via NF-κB activation.
- Switch to Complex II (Necrosome): Under conditions where apoptosis is blocked (e.g., by caspase inhibitors like z-VAD-FMK), RIPK1 is deubiquitinated and forms a complex with RIPK3.
- Necrosome Activation: RIPK1 and RIPK3 phosphorylate each other within this complex, known as the necrosome.
- MLKL Phosphorylation: Activated RIPK3 phosphorylates the Mixed Lineage Kinase Domain-Like protein (MLKL), the key downstream effector of necroptosis.
- Cell Lysis: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that disrupt membrane integrity and lead to cell lysis.

GSK-843 acts at step 4/5 by inhibiting the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and blocking the execution of necroptosis.





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Caption: The Necroptosis Signaling Pathway and the inhibitory action of GSK-843.



Experimental Protocols

The characterization of **GSK-843** involves standard biochemical and cellular assays. Below are detailed, representative methodologies based on published studies.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of **GSK-843** to inhibit the enzymatic activity of purified RIPK3.

Methodology:

- Reagents: Recombinant human RIPK3 enzyme, a suitable kinase substrate (e.g., myelin basic protein), ATP, and GSK-843.
- Preparation: Prepare a serial dilution of **GSK-843** in DMSO.
- Reaction: In a 96-well plate, combine the RIPK3 enzyme, the substrate, and the GSK-843 dilution (or DMSO for control) in a kinase reaction buffer.
- Initiation: Start the phosphorylation reaction by adding a solution of ATP (often radiolabeled with ³²P or ³³P).
- Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
- Termination: Stop the reaction. If using radiolabeled ATP, spot the reaction mixture onto phosphocellulose paper and wash away excess unincorporated ATP.
- Detection: Quantify the amount of phosphorylated substrate using a scintillation counter or by phosphorimaging.
- Analysis: Plot the percentage of kinase inhibition against the log concentration of GSK-843.
 Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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Caption: Representative workflow for an in vitro kinase inhibition assay.

Cellular Necroptosis Assay

This assay measures the ability of **GSK-843** to protect cells from TNF-induced necroptosis. Human HT-29 colon adenocarcinoma cells are commonly used as they are susceptible to this pathway.

Methodology:

- Cell Culture: Plate HT-29 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treatment: Pre-treat the cells with a serial dilution of **GSK-843** for 1-2 hours.
- Induction of Necroptosis: Induce necroptosis by adding a cocktail containing:
 - TNF-α (e.g., 40 ng/mL) to activate the TNFR1 pathway.
 - A SMAC mimetic (e.g., 100 nM) to inhibit cellular inhibitors of apoptosis proteins (cIAPs).
 - A pan-caspase inhibitor (e.g., z-VAD-FMK, 20 μM) to block apoptosis and channel the signal towards necroptosis.
- Incubation: Incubate the cells for 24-48 hours at 37°C.
- Viability Measurement: Assess cell viability using a commercial assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
- Analysis: Normalize the viability data to untreated controls and plot the percentage of necroptosis inhibition against the log concentration of GSK-843 to determine the cellular EC₅₀ value.

Conclusion

GSK-843 is a well-characterized, potent, and highly selective inhibitor of RIPK3 kinase activity. It serves as an invaluable chemical probe for studying the mechanisms of necroptosis. However, its utility in a therapeutic context is constrained by its dose-dependent induction of apoptosis, an on-target effect mediated through a conformational change in its target protein,



RIPK3. This technical guide summarizes the key quantitative data and methodologies that define the selectivity and specificity profile of **GSK-843** for researchers in the field.

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